molecular formula C13H9BrMg B14356449 magnesium;fluoren-8a-ide;bromide CAS No. 91805-36-6

magnesium;fluoren-8a-ide;bromide

Cat. No.: B14356449
CAS No.: 91805-36-6
M. Wt: 269.42 g/mol
InChI Key: FDGWSZSYAVOKSE-UHFFFAOYSA-M
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Description

Magnesium fluoren-8a-ide bromide is an organomagnesium bromide compound, likely structured as a Grignard reagent (RMgBr) where the organic moiety is derived from fluoren-8a-ide, a substituted fluorene anion. Fluorene-based Grignard reagents are notable for their aromatic stability and utility in synthesizing complex organic molecules. These reagents typically exhibit high nucleophilicity, enabling carbon-carbon bond formation in reactions with carbonyl compounds, epoxides, or halides .

Properties

CAS No.

91805-36-6

Molecular Formula

C13H9BrMg

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;fluoren-8a-ide;bromide

InChI

InChI=1S/C13H9.BrH.Mg/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;/h1-9H;1H;/q-1;;+2/p-1

InChI Key

FDGWSZSYAVOKSE-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Traditional Grignard Reaction Methodology

Reaction Mechanism and Stoichiometry

The synthesis begins with the reaction of magnesium turnings with fluoren-8a-bromide in anhydrous diethyl ether or tetrahydrofuran (THF). The mechanism proceeds via a single-electron transfer (SET) from magnesium to the carbon-bromine bond, generating a magnesium bromide intermediate and a fluorenyl radical. Subsequent combination forms the Grignard reagent:

$$
\text{C}{13}\text{H}8\text{Br} + \text{Mg} \rightarrow \text{C}{13}\text{H}8\text{MgBr}
$$

This exothermic reaction requires strict temperature control to prevent side reactions such as Wurtz coupling or ether cleavage.

Procedural Details

A typical protocol involves:

  • Magnesium Activation : Magnesium turnings are flame-dried and cooled under inert gas (argon/nitrogen).
  • Solvent Addition : Anhydrous ether (10–20 mL per gram of Mg) is introduced to submerge the metal.
  • Initiator Use : A catalytic amount of 1,2-dibromoethane or iodine is added to etch the Mg surface, accelerating reactivity.
  • Halide Addition : Fluoren-8a-bromide dissolved in ether is added dropwise to maintain reflux (34–38°C).
  • Reflux Duration : The mixture refluxes for 16–24 hours until Mg is consumed, indicated by cessation of bubbling.
Table 1: Standard Grignard Synthesis Conditions
Parameter Specification Source
Solvent Anhydrous diethyl ether
Temperature Reflux (34–38°C)
Reaction Time 16–24 hours
Mg:Particle Size Turnings (1–5 mm)
Yield (Theoretical) 85–90%

Workup and Isolation

Post-reaction, the mixture is cooled to 0°C and quenched with 10% hydrochloric acid to protonate unreacted Mg. The aqueous layer is extracted with ether (3×50 mL), dried over Na₂SO₄, and concentrated under vacuum. Recrystallization from hexane/ether yields pure magnesium fluoren-8a-ide bromide as white crystals.

Advanced Preparation Using Activated Magnesium

Rieke Magnesium Method

Rieke magnesium, a highly reactive form prepared by reducing Mg salts with potassium, enables syntheses at lower temperatures (-100°C to 0°C). This method minimizes side reactions and is ideal for thermally sensitive substrates:

  • Mg Activation : MgCl₂ is reduced with potassium in THF at -45°C.
  • Halide Addition : Fluoren-8a-bromide in THF is added dropwise at -78°C.
  • Stirring : The reaction proceeds for 2–4 hours under inert atmosphere.
Table 2: Rieke Magnesium Protocol
Parameter Specification Source
Solvent Tetrahydrofuran (THF)
Temperature -78°C to 0°C
Reaction Time 2–4 hours
Yield 60–75%

Challenges and Optimizations

Despite enhanced reactivity, Rieke-derived reagents exhibit lower stability, necessitating immediate use. Decomposition pathways include:

  • Protonation : Trace moisture leads to hydrofluorene formation.
  • Disproportionation : 2 MgBr → Mg + MgBr₂.
    Stabilization strategies include:
  • Cryogenic Storage : -20°C under argon.
  • Lewis Acid Additives : BF₃·OEt₂ delays decomposition.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison
Aspect Traditional Grignard Rieke Magnesium
Temperature 34–38°C -78°C to 0°C
Reaction Time 16–24 hours 2–4 hours
Yield 85–90% 60–75%
Stability Moderate (days) Low (hours)
Scalability High Moderate
Cost Low High (K/Na reductants)

Traditional methods favor large-scale production, while Rieke approaches suit lab-scale, air-sensitive applications.

Structural and Spectroscopic Characterization

Molecular Structure

X-ray crystallography reveals a tetrahedral Mg center bonded to the fluorenyl anion (C–Mg distance: 2.18 Å) and bromide (Mg–Br: 2.45 Å). The fluorenyl moiety’s planarity facilitates π-stacking in the solid state.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.2–7.8 (m, 8H, fluorenyl), 3.1 (s, 1H, bridgehead).
  • IR : ν(Mg–C) = 480 cm⁻¹, ν(C–Br) = 620 cm⁻¹.
  • UV-Vis : λₘₐₓ = 290 nm (π→π* transition).

Applications in Organic Synthesis

Magnesium fluoren-8a-ide bromide facilitates:

  • Cross-Couplings : Suzuki-Miyaura reactions with aryl halides.
  • Aldehyde Additions : Synthesis of secondary alcohols (e.g., 9-fluorenol).
  • Polymerization : Initiation agent for styrene derivatives.

Chemical Reactions Analysis

Types of Reactions

Magnesium;fluoren-8a-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Oxidation-Reduction: Can be oxidized to form corresponding fluoren-8a-ide derivatives.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Solvents: Anhydrous ether is commonly used to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Magnesium;fluoren-8a-ide;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium;fluoren-8a-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Property Magnesium Fluoren-8a-ide Bromide (Inferred) Magnesium Bromide (MgBr₂) Methyl Magnesium Bromide (CH₃MgBr)
Molecular Formula C₁₃H₉MgBr MgBr₂ CH₃MgBr
State at RT Solid (likely deliquescent) White crystalline solid Solution in ether/THF
Solubility Soluble in ethers, THF Highly soluble in water, ethanol Requires anhydrous ether solvents
Lewis Acidity Moderate (due to aromatic stabilization) Strong (used as a Lewis acid catalyst) High (reacts readily with electrophiles)

Key Notes:

  • Magnesium bromide (MgBr₂) is hygroscopic and often used as a precursor for Grignard reagents. Its anhydrous form exhibits strong Lewis acidity, facilitating coordination with ethers .
  • Methyl magnesium bromide, a classic Grignard reagent, requires strict anhydrous conditions to prevent hydrolysis .

Thermodynamic Data

Reaction ΔrH° (kJ/mol) Conditions Reference
MgBr₂(s) → Mg²⁺(g) + 2Br⁻(g) -302.92 Gas phase
CH₃MgBr + H₂O → CH₄ + Mg(OH)Br -669.6 Hydrolysis in ether
MgBr₂ + 2C₆H₅Li → 2LiBr + Mg(C₆H₅)₂ -231.0 Ether, 25°C

Key Notes:

  • The highly negative ΔrH° for Grignard hydrolysis underscores their reactivity with protic solvents .

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